[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate
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Overview
Description
[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate is a carbohydrate derivative that is commonly used in organic synthesis. It is a protected form of glucose, where the hydroxyl groups are masked by benzyl and acetyl groups. This protection is crucial for selective reactions in synthetic chemistry, particularly in the synthesis of complex carbohydrates and glycosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate typically involves the protection of the hydroxyl groups of glucose. One common method is the benzylation of glucose, followed by acetylation. The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The acetylation step can be carried out using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may also be optimized for cost-effectiveness and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Benzyl groups can be removed using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate has several applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosides.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting carbohydrate-related pathways.
Industry: The compound is used in the production of surfactants and other industrial chemicals
Mechanism of Action
The mechanism of action of [(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate involves its role as a protected glucose derivative. The benzyl and acetyl groups protect the hydroxyl groups, allowing selective reactions to occur at other positions on the molecule. This selectivity is crucial for the synthesis of complex carbohydrates and glycosides. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Another protected glucose derivative with acetyl groups.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: A similar compound with benzyl groups but derived from galactose.
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: A methylated derivative with benzyl protection
Uniqueness
[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate is unique due to its specific combination of benzyl and acetyl protecting groups. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules. Its stability and reactivity profile also distinguish it from other similar compounds .
Properties
IUPAC Name |
[(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33-,34+,35-,36?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFLBSFJOGQSRA-KXCACMGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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